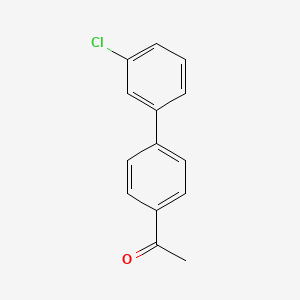
4-乙酰-3'-氯联苯
描述
4-Acetyl-3'-chlorobiphenyl is a chemical compound that belongs to the class of biphenyls, which are organic compounds containing two benzene rings connected by a single bond. The presence of an acetyl group at the fourth position of one benzene ring and a chlorine atom at the third position of the other benzene ring distinguishes this compound from other biphenyl derivatives. The compound's molecular structure and properties are influenced by the substituents on the benzene rings, which can affect its reactivity and physical characteristics.
Synthesis Analysis
The synthesis of biphenyl derivatives, such as 4-Acetyl-3'-chlorobiphenyl, often involves Friedel-Crafts acylation reactions, which are a type of electrophilic aromatic substitution. For instance, the preparation of mono- and diacetyl biphenyl derivatives has been achieved using anhydrous aluminum chloride as a catalyst, demonstrating the effectiveness of this approach in producing acetylated biphenyls . Similarly, the synthesis of related compounds like 4-chloro-2-hydroxyacetophenone has been reported, which involves acetylation, methylation, and Fries rearrangement, followed by deacetylation and diazotization, with an overall yield of about 44% . These methods highlight the versatility of synthetic routes available for the production of acetyl-substituted biphenyls.
Molecular Structure Analysis
The molecular structure of 4-Acetyl-3'-chlorobiphenyl has been elucidated through crystallographic studies. The compound crystallizes in a monoclinic space group, with the two phenyl rings forming a dihedral angle, indicating the degree of rotation between the rings . This structural information is crucial for understanding the compound's reactivity and interactions with other molecules. Additionally, the crystal structure of related compounds, such as N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, has been determined, revealing a V-shaped molecule with specific dihedral angles between the benzene rings and stabilization through various intermolecular interactions .
Chemical Reactions Analysis
The reactivity of 4-Acetyl-3'-chlorobiphenyl and similar compounds in chemical reactions can be influenced by the presence of functional groups. For example, the behavior of 3-acetyl-2-aminothiophene in the reaction with Vilsmeier–Haack reagent has been investigated, leading to the synthesis of chlorothieno[2,3-b]pyridine derivatives . Moreover, the photolysis of 4'-chloro-2-hydroxybiphenyl in aqueous acetonitrile solutions has been studied, revealing different behaviors in the presence of water, such as dehydrochlorination and intramolecular proton transfer processes . These studies provide insights into the potential chemical transformations that 4-Acetyl-3'-chlorobiphenyl may undergo under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Acetyl-3'-chlorobiphenyl can be inferred from studies on related compounds. For instance, the IR spectra, crystal structure, and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline have provided detailed information on vibrational frequencies, structural parameters, and thermodynamic properties at different temperatures . Such analyses are essential for understanding the stability and reactivity of the compound. Additionally, the crystal packing and intermolecular interactions observed in the crystal structures of similar compounds contribute to the understanding of the solid-state properties of 4-Acetyl-3'-chlorobiphenyl .
科学研究应用
-
Chemical Properties and Usage : “4-Acetyl-3’-chlorobiphenyl” is a chemical compound with the CAS Number: 5002-13-1 and a molecular weight of 230.69 . It’s used in various scientific and industrial applications .
-
Environmental Science and Bioremediation : This compound is a type of polychlorinated biphenyl (PCB), a class of synthetic chlorinated organic compounds that have been used in several industrial applications for over 50 years . PCBs are among the most persistent classes of xenobiotic pollutants . They remain in the environment for a long period due to their low reactivity and stability in harsh environmental conditions .
-
Biodegradation of PCBs : The biodegradation of PCBs, including “4-Acetyl-3’-chlorobiphenyl”, is a significant area of research. Different types of microbes are reported to degrade PCBs under anaerobic and/or aerobic conditions by reducing and oxidizing dechlorination mechanisms, respectively . Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
-
Structural Chemistry : The compound “4-Acetyl-3’-chlorobiphenyl” has been studied in the field of structural chemistry . The details of these studies are not readily available, but they likely involve understanding the molecular structure and properties of the compound .
-
Bioremediation : As a type of polychlorinated biphenyl (PCB), “4-Acetyl-3’-chlorobiphenyl” is relevant to the field of bioremediation . Bioremediation is a process used to treat contaminated media, including water, soil, and subsurface material, by altering environmental conditions to stimulate the growth of microorganisms and degrade the target pollutants . In this context, PCB-degrading bacteria mainly attack the 2, 3-carbon bond by biphenyl-2, 3-dioxygenase to make PCBs open the ring and generate chlorobenzoic acid (CBA) and 2-hydroxy-penta-2,4-dienoic acid .
-
Industrial Applications : “4-Acetyl-3’-chlorobiphenyl” is used in various scientific and industrial applications . The specific applications are not mentioned, but given the compound’s chemical properties, it could be used in the production of other chemicals or materials .
-
Structural Chemistry : The compound “4-Acetyl-3’-chlorobiphenyl” has been studied in the field of structural chemistry . The details of these studies are not readily available, but they likely involve understanding the molecular structure and properties of the compound .
-
Bioremediation : As a type of polychlorinated biphenyl (PCB), “4-Acetyl-3’-chlorobiphenyl” is relevant to the field of bioremediation . Bioremediation is a process used to treat contaminated media, including water, soil, and subsurface material, by altering environmental conditions to stimulate the growth of microorganisms and degrade the target pollutants . In this context, PCB-degrading bacteria mainly attack the 2, 3-carbon bond by biphenyl-2, 3-dioxygenase to make PCBs open the ring and generate chlorobenzoic acid (CBA) and 2-hydroxy-penta-2,4-dienoic acid .
-
Industrial Applications : “4-Acetyl-3’-chlorobiphenyl” is used in various scientific and industrial applications . The specific applications are not mentioned, but given the compound’s chemical properties, it could be used in the production of other chemicals or materials .
属性
IUPAC Name |
1-[4-(3-chlorophenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFBYEORCCIAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398917 | |
| Record name | 1-(3'-Chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-3'-chlorobiphenyl | |
CAS RN |
5002-13-1 | |
| Record name | 1-(3'-Chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)
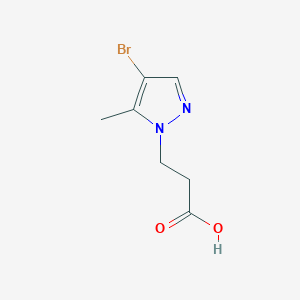

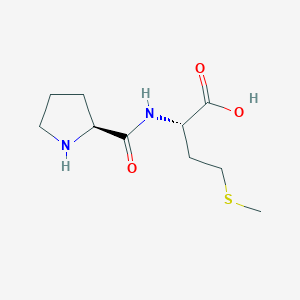
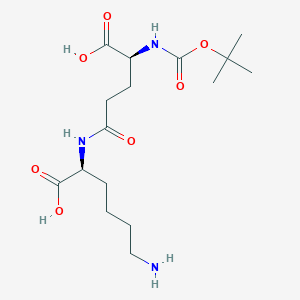


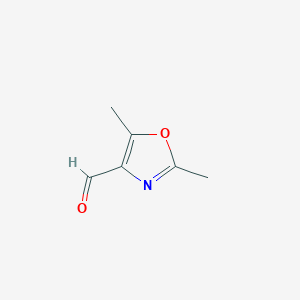

![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)
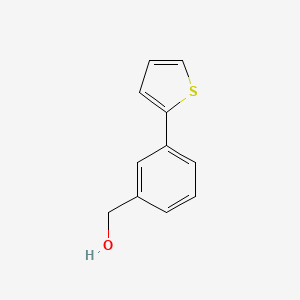

![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)
